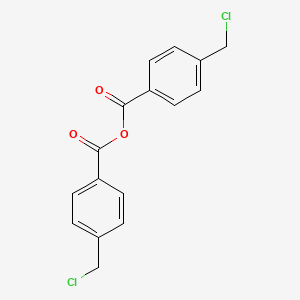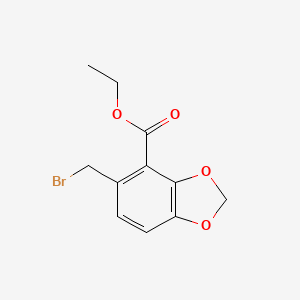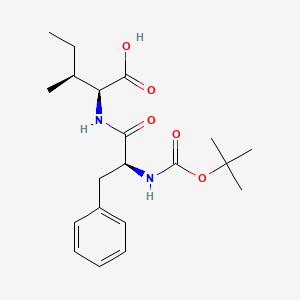
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a selenopyran core substituted with three 4-methoxyphenyl groups, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves a multistep process. One common method includes the reaction of 4-methoxybenzaldehyde with elemental selenium and a suitable pyran precursor under controlled conditions. The reaction is often facilitated by the use of Lewis acids and conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenopyran ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenopyran ring back to its original state or to other selenium-containing compounds.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenopyran core can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl groups may enhance the compound’s ability to interact with specific biological targets, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in structure but contains a pyrylium core instead of a selenopyran core.
2,4,6-Tris(4-methoxyphenyl)selenopyrylium bromide: Similar but with a different counterion.
Uniqueness
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs.
Propiedades
Número CAS |
637019-15-9 |
|---|---|
Fórmula molecular |
C26H23ClO3Se |
Peso molecular |
497.9 g/mol |
Nombre IUPAC |
2,4,6-tris(4-methoxyphenyl)selenopyran-1-ium;chloride |
InChI |
InChI=1S/C26H23O3Se.ClH/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;/h4-17H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SKKVCECRCQLAOC-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=[Se+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)

![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)




